
Ethyl 4-bromo-2-(methoxyimino)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-2-(methoxyimino)-3-oxobutanoate is an organic compound with significant applications in various fields of chemistry and biology This compound is characterized by its unique structure, which includes a bromine atom, a methoxyimino group, and an oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ethyl 2,3-dioxobutyrate with bromine in an ether solution to yield the corresponding 4-bromo derivative . This intermediate can then be treated with methoxyamine to form the final product.
Industrial Production Methods
Industrial production of ethyl 4-bromo-2-(methoxyimino)-3-oxobutanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for further applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-(methoxyimino)-3-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions can produce hydroxylated compounds.
Scientific Research Applications
Ethyl 4-bromo-2-(methoxyimino)-3-oxobutanoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Biological Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Industrial Applications: It serves as a building block for the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-2-(methoxyimino)-3-oxobutanoate involves its interaction with specific molecular targets. The bromine atom and methoxyimino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Ethyl 4-bromo-2-(methoxyimino)-3-oxobutanoate can be compared with other similar compounds, such as:
Ethyl 4-bromo-2,3-dioxobutyrate: This compound lacks the methoxyimino group and has different reactivity and applications.
Ethyl 2,3-dioxobutyrate: This compound lacks both the bromine atom and methoxyimino group, making it less reactive in certain reactions.
4-Bromo-2,5-dimethoxyamphetamine: Although structurally different, this compound also contains a bromine atom and methoxy groups, leading to some similarities in reactivity.
Properties
Molecular Formula |
C7H10BrNO4 |
|---|---|
Molecular Weight |
252.06 g/mol |
IUPAC Name |
ethyl (2E)-4-bromo-2-methoxyimino-3-oxobutanoate |
InChI |
InChI=1S/C7H10BrNO4/c1-3-13-7(11)6(9-12-2)5(10)4-8/h3-4H2,1-2H3/b9-6+ |
InChI Key |
LULLGGWIEBUSRX-RMKNXTFCSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/OC)/C(=O)CBr |
Canonical SMILES |
CCOC(=O)C(=NOC)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358734.png)
![2-Amino-3-[(4-fluorobenzylidene)amino]-2-butenedinitrile](/img/structure/B13358735.png)
![1-[4-(difluoromethoxy)phenyl]-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358741.png)
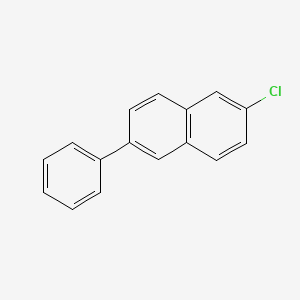
![N-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}propanamide](/img/structure/B13358750.png)
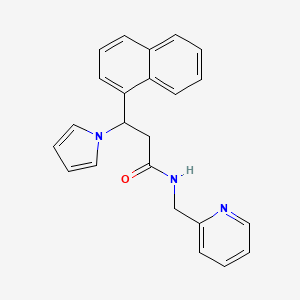
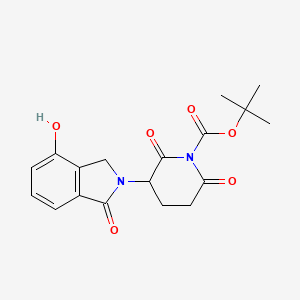
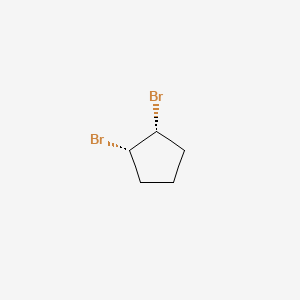
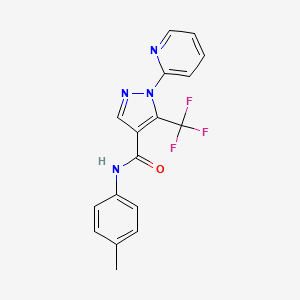
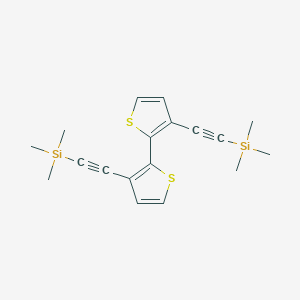
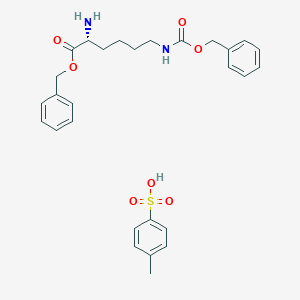
![(4aR,6aS,7S)-7-(Hydroxymethyl)-4a,6a-dimethyl-1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-2H-indeno[5,4-f]quinolin-2-one](/img/structure/B13358793.png)
![(Z)-N'-hydroxy-2-[4-(oxan-4-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13358798.png)

